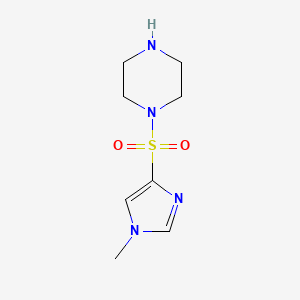

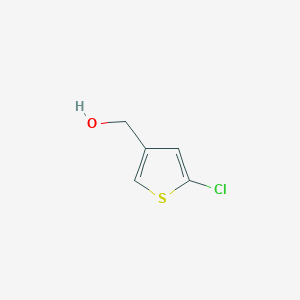

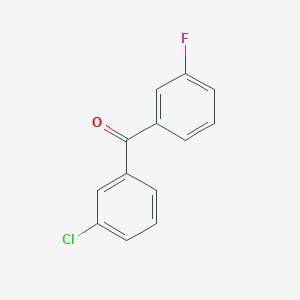

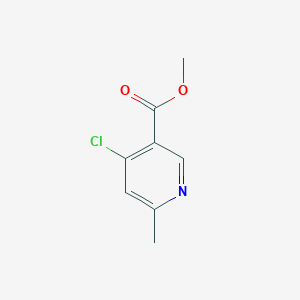

![molecular formula C8H9N3S B1357939 5-甲基-4-(甲基硫基)吡咯并[2,1-f][1,2,4]三嗪 CAS No. 859205-88-2](/img/structure/B1357939.png)

5-甲基-4-(甲基硫基)吡咯并[2,1-f][1,2,4]三嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrolo[2,1-f][1,2,4]triazine is an interesting fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It is used in targeted therapy, which refers to targeting only specific proteins or enzymes that are dysregulated in cancer . It is also a part of the nucleoside drug remdesivir used to treat broad-spectrum viral infections including SARS COVID-19 .

Synthesis Analysis

Various synthetic strategies have been developed to synthesize pyrrolo[2,1-f][1,2,4]triazine either starting from triazine or pyrrole . A newly developed synthetic methodology utilizes simple building blocks such as pyrrole, chloramine, and formamidine acetate . Triazine was obtained in 55% overall yield in a two-vessel-operated process .Molecular Structure Analysis

Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing N–N bond with a bridgehead nitrogen . It is an active structural motif of other drugs such as avapritinib and remdesivir .Chemical Reactions Analysis

The reaction conditions were critical in preventing the particles during the work-up process . The major steps in the synthesis include N-amination of methyl pyrrole-2-carboxylate using a suitable aminating agent (NH2Cl) to introduce .科学研究应用

抗病毒疗法

吡咯并[2,1-f][1,2,4]三嗪骨架是抗病毒药物瑞德西韦的关键成分。 该药物已显示出对多种RNA病毒(包括SARS/MERS-CoV)有效,并已被批准用于治疗严重COVID-19症状的紧急治疗 . 该化合物的衍生物也被用于治疗埃博拉病毒和其他新出现的病毒 .

癌症治疗

作为几种激酶抑制剂的组成部分,该化合物已用于靶向癌症治疗。 它存在于药物布瑞瓦尼布艾拉宁酸盐中,这是一种由美国FDA批准的抗肿瘤药物,也存在于目前处于临床II期阶段的EGFR抑制剂中 .

抑制细胞增殖

该化合物已被研究作为EGFR抑制剂在减缓人类结肠肿瘤细胞系增殖中的作用。 这种应用对于开发针对癌症细胞生长中特定途径的治疗方法至关重要 .

抗菌特性

最后,该化合物的抗菌潜力是一个令人关注的领域。它可以导致开发新的抗生素来对抗耐药菌株和其他病原体。

这些应用中的每一个都代表了一个独特的领域,其中5-甲基-4-(甲基硫基)吡咯并[2,1-f][1,2,4]三嗪可能产生重大影响。该化合物的多功能性使其成为正在进行和未来科学研究的宝贵目标。 这里提供的信息基于现有文献,并突出了该化合物在各种治疗领域的多种潜力 .

作用机制

Target of Action

5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine is a unique bicyclic heterocycle that possesses numerous activities against diverse therapeutic targets . It is an integral part of several kinase inhibitors and nucleoside drugs . The compound primarily targets specific proteins or enzymes that are dysregulated in diseases .

Mode of Action

The mode of action of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine involves its interaction with its targets, leading to changes in their function. The compound acts by inhibiting the activity of these targets, thereby affecting their role in disease progression .

Biochemical Pathways

5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine affects several biochemical pathways. It is involved in the inhibition of kinases, which are key components of many cellular processes . The downstream effects of this inhibition can lead to changes in cell proliferation and other cellular functions .

Result of Action

The molecular and cellular effects of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine’s action are largely dependent on its targets and the biochemical pathways it affects. By inhibiting kinases, the compound can affect cellular proliferation and other functions .

安全和危害

未来方向

The process research community has embarked on rapid development of a practical commercial route to remdesivir since it emerged as a COVID-19 therapeutic . The recent advances made in the development of kinase inhibitors containing pyrrolo[2,1-f][1,2,4]triazine scaffold suggest promising future directions in this field.

生化分析

Biochemical Properties

5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine plays a crucial role in biochemical reactions, particularly in the inhibition of protein kinases. It interacts with enzymes such as EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), exhibiting potent inhibitory effects . These interactions are characterized by the binding of the compound to the ATP-binding sites of the kinases, thereby blocking their activity and preventing downstream signaling pathways that promote cell proliferation .

Cellular Effects

The effects of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine on various cell types and cellular processes are profound. It influences cell function by inhibiting key signaling pathways, such as the EGFR and HER2 pathways, which are critical for cell growth and survival . This inhibition leads to reduced cell proliferation, induction of apoptosis, and alterations in gene expression. Additionally, the compound affects cellular metabolism by disrupting metabolic pathways that are essential for cancer cell survival .

Molecular Mechanism

At the molecular level, 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding sites of protein kinases, inhibiting their enzymatic activity . This inhibition prevents the phosphorylation of downstream targets, thereby blocking signal transduction pathways that are essential for cell proliferation and survival. Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cellular functions, including prolonged suppression of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as tumor tissues, where it can exert its therapeutic effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the cytoplasm to inhibit kinase activity. These localization patterns are essential for the compound’s therapeutic efficacy .

属性

IUPAC Name |

5-methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-6-3-4-11-7(6)8(12-2)9-5-10-11/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEJRILORDMTIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=NN2C=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610280 |

Source

|

| Record name | 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859205-88-2 |

Source

|

| Record name | 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

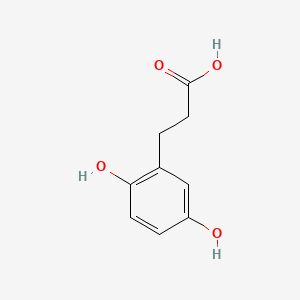

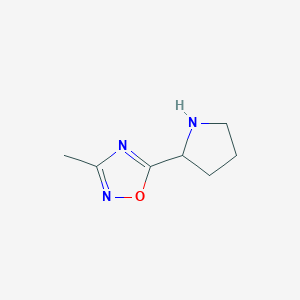

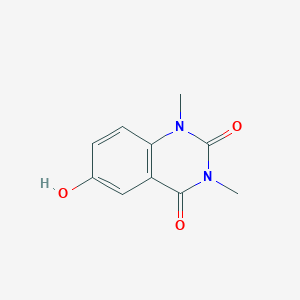

![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)